molecular formula C7H8FNO B8056731 4-Amino-3-fluoro-2-methylphenol CAS No. 1020173-27-6

4-Amino-3-fluoro-2-methylphenol

Cat. No.: B8056731
CAS No.: 1020173-27-6
M. Wt: 141.14 g/mol
InChI Key: QSNBIPPOAHDRFM-UHFFFAOYSA-N
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Description

4-Amino-3-fluoro-2-methylphenol is an organic compound with the molecular formula C7H8FNO It is a derivative of phenol, characterized by the presence of an amino group at the 4-position, a fluorine atom at the 3-position, and a methyl group at the 2-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Amino-3-fluoro-2-methylphenol involves the sulfonation of 4-nitrophenol, followed by catalytic hydrogenation to introduce the amino group. The intermediate product then undergoes a fluoro-substitution reaction, where fluorine is introduced at the 3-position. Finally, desulfonation is performed to yield the target compound .

Industrial Production Methods: The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of 4-nitrophenol as a starting material is advantageous due to its lower cost and availability. The process involves multiple steps, including sulfonation, hydrogenation, fluoro-substitution, and desulfonation, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-fluoro-2-methylphenol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Amino-3-fluoro-2-methylphenol involves its interaction with specific molecular targets. The amino and fluorine groups on the benzene ring enhance its reactivity and binding affinity to various enzymes and receptors. This compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed biological effects .

Properties

IUPAC Name

4-amino-3-fluoro-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-4-6(10)3-2-5(9)7(4)8/h2-3,10H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNBIPPOAHDRFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101303218
Record name 4-Amino-3-fluoro-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101303218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020173-27-6
Record name 4-Amino-3-fluoro-2-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020173-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3-fluoro-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101303218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Benzyloxy-3-fluoro-2-methyl-4-nitrobenzene (8 g, 0.031 mol) and 10% Pd—C (1 g) were combined in methanol (100 mL) and the mixture was stirred under an H2 atmosphere (1 atm) overnight. The reaction mixture was filtered and the filtrate was concentrated in vacuo to give 4-amino-3-fluoro-2-methylphenol (4.2 g, 96% yield). 1H NMR (300 MHz, DMSO-d6) δ 8.61 (s, 1H), 6.42 (t, J=8.4 Hz, 1H), 7.11 (d, J=8.4 Hz, 1H), 4.28 (s, 2H), 1.96 (s, 3H); MS (ESI) m/z: 142.1 [M+H]+.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three

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